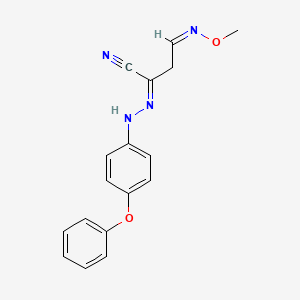
(1R,2R)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL is a chiral compound with significant potential in various scientific fields. The compound features an amino group and two methoxy groups attached to a phenyl ring, making it a versatile molecule for chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a substituted benzaldehyde.
Reduction: The precursor undergoes reduction to form the corresponding alcohol.
Amination: The alcohol is then subjected to amination to introduce the amino group.
Methoxylation: Finally, the phenyl ring is methoxylated to introduce the methoxy groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and catalytic processes may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2R)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amino group or the phenyl ring.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution can introduce various functional groups to the phenyl ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1R,2R)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL is used as a building block for synthesizing more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies.
Biology
The compound’s biological applications include its use as a ligand in biochemical assays and as a precursor for synthesizing biologically active molecules.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific pathways.
Industry
Industrially, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (1R,2R)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target proteins, while the methoxy groups may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R,2R)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL
- (1R,2R)-1-Amino-1-(3,5-dimethylphenyl)propan-2-OL
- (1R,2R)-1-Amino-1-(3,5-dihydroxyphenyl)propan-2-OL
Uniqueness
(1R,2R)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL is unique due to the presence of two methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of these groups can enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C11H17NO3 |
|---|---|
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
(1R,2R)-1-amino-1-(3,5-dimethoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C11H17NO3/c1-7(13)11(12)8-4-9(14-2)6-10(5-8)15-3/h4-7,11,13H,12H2,1-3H3/t7-,11+/m1/s1 |
InChI-Schlüssel |
KDODDHUBUQANBT-HQJQHLMTSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C1=CC(=CC(=C1)OC)OC)N)O |
Kanonische SMILES |
CC(C(C1=CC(=CC(=C1)OC)OC)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl 6-(2-methoxyphenyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B13051682.png)
![7-Morpholinothieno[3,2-b]pyridine-3,5-dicarboxylic acid](/img/structure/B13051689.png)

![(1S)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13051707.png)
![1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13051723.png)





